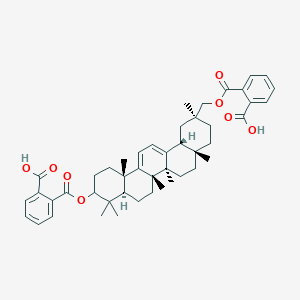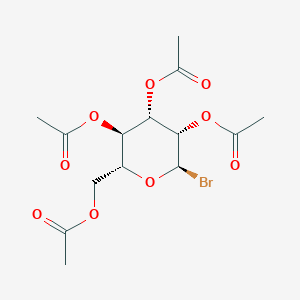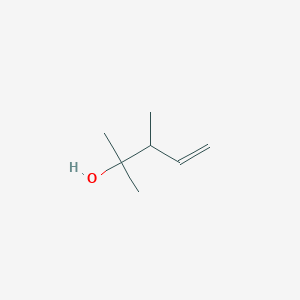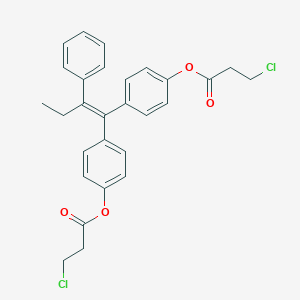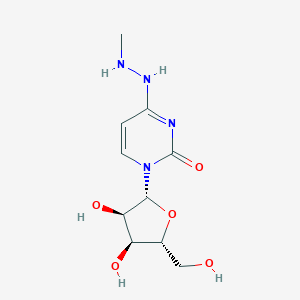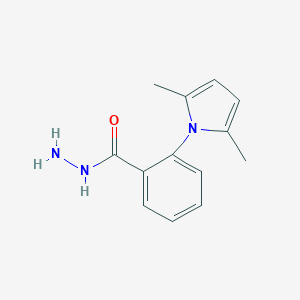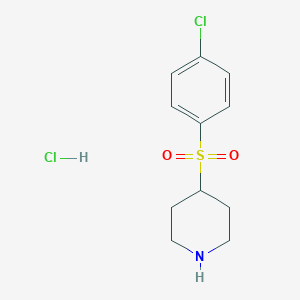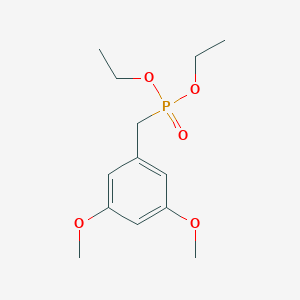![molecular formula C8H11NO2 B026512 Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate CAS No. 104704-59-8](/img/structure/B26512.png)
Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AQW-051 is a small molecule drug that acts as a partial agonist of the nicotinic acetylcholine receptor alpha-7 subunit. It was originally developed by Novartis Pharma AG and is currently being investigated by Vanda Pharmaceuticals, Inc. AQW-051 has shown promise in enhancing cognitive function and is being studied for its potential in treating cognitive impairments associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease .
Preparation Methods
The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, ®-3-(6-p-tolyl-pyridin-3-yloxy)-1-aza-bicyclo(2.2.2)octane. This intermediate is then subjected to various reaction conditions to yield the final product. The synthetic route typically involves the following steps:
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the pyridine ring.
Introduction of the p-tolyl group: The p-tolyl group is introduced to the pyridine ring through a substitution reaction.
Formation of the bicyclic structure: The bicyclic structure is formed through a series of cyclization reactions.
Final coupling reaction: The final product, AQW-051, is obtained through a coupling reaction between the intermediate and the desired functional groups.
Chemical Reactions Analysis
AQW-051 undergoes various chemical reactions, including:
Oxidation: AQW-051 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of AQW-051 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: AQW-051 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
AQW-051 has a wide range of scientific research applications, including:
Chemistry: AQW-051 is used as a tool compound to study the nicotinic acetylcholine receptor alpha-7 subunit and its role in various chemical processes.
Biology: In biological research, AQW-051 is used to investigate the effects of nicotinic acetylcholine receptor activation on cellular signaling pathways and gene expression.
Medicine: AQW-051 is being studied for its potential therapeutic effects in treating cognitive impairments associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease. .
Mechanism of Action
AQW-051 exerts its effects by acting as a partial agonist of the nicotinic acetylcholine receptor alpha-7 subunit. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The activation of this receptor leads to the modulation of various intracellular signaling pathways, including those involved in synaptic plasticity, neurotransmitter release, and gene expression. By partially activating the nicotinic acetylcholine receptor alpha-7 subunit, AQW-051 enhances cognitive function and reduces symptoms of neurological disorders .
Comparison with Similar Compounds
AQW-051 is similar to other nicotinic acetylcholine receptor agonists, such as ABT-107 and EVP-6124. AQW-051 is unique in its high selectivity and potency for the nicotinic acetylcholine receptor alpha-7 subunit. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Other similar compounds include:
ABT-107: Another nicotinic acetylcholine receptor alpha-7 agonist with similar cognitive-enhancing effects.
EVP-6124: A partial agonist of the nicotinic acetylcholine receptor alpha-7 subunit, used in the treatment of cognitive impairments.
TC-5619: A selective agonist of the nicotinic acetylcholine receptor alpha-7 subunit, studied for its potential in treating schizophrenia and other cognitive disorders
AQW-051 stands out due to its favorable pharmacokinetic profile and well-tolerated safety profile in clinical trials .
Properties
CAS No. |
104704-59-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-5-3-7-6(5)4-9(7)8(10)11-2/h3,6-7H,4H2,1-2H3 |
InChI Key |
JSRKZOUYVYTMSV-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1CN2C(=O)OC |
Canonical SMILES |
CC1=CC2C1CN2C(=O)OC |
Synonyms |
2-Azabicyclo[2.2.0]hex-5-ene-2-carboxylicacid,5-methyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


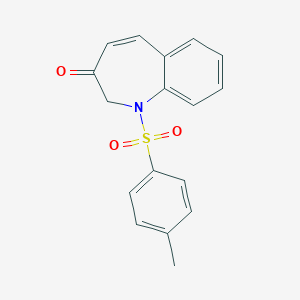
![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)
